molecular formula C8H11N3O3S B14727646 Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate CAS No. 6947-19-9

Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate

Cat. No.: B14727646
CAS No.: 6947-19-9
M. Wt: 229.26 g/mol
InChI Key: IJJWPSFASKDSHM-UHFFFAOYSA-N
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Description

Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with ethyl, methyl, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound . The pathways involved often include disruption of metabolic processes or signaling pathways critical for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanylidene group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

6947-19-9

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

ethyl 2,4-dimethyl-5-oxo-3-sulfanylidene-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C8H11N3O3S/c1-4-14-7(13)5-6(12)10(2)8(15)11(3)9-5/h4H2,1-3H3

InChI Key

IJJWPSFASKDSHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=S)N(C1=O)C)C

Origin of Product

United States

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